molecular formula C10H18N2 B1420000 4-(Cyclohexylamino)butanenitrile CAS No. 1020957-41-8

4-(Cyclohexylamino)butanenitrile

Cat. No. B1420000
M. Wt: 166.26 g/mol
InChI Key: CRTGYWXMTBKOSO-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)butanenitrile is a chemical compound with the molecular formula C10H18N2 . Its average mass is approximately 166.26 Da . This compound is of interest due to its potential applications in various fields.

Scientific Research Applications

Photolysis in Organic Chemistry

4-Chloroaniline and derivatives like 4-(Cyclohexylamino)butanenitrile undergo efficient photoheterolysis in polar media. This process leads to the generation of triplet phenyl cations, which are crucial intermediates in organic synthesis. These cations demonstrate interesting reactivity, such as adding to starting substrates or being reduced to anilines, depending on the solvent used. This finding highlights the role of these compounds in studying reaction mechanisms and developing new synthetic pathways in organic chemistry (Guizzardi et al., 2001).

Enzymatic Resolution and Synthesis

The enzymatic resolution of related compounds like 3-hydroxy-4-(tosyloxy)butanenitrile has been studied using various lipases. This process is important for obtaining optically pure intermediates for synthesizing compounds like GABOB and Carnitine Hydrochloride. Such methodologies are significant in producing enantiomerically pure pharmaceuticals and fine chemicals, demonstrating the versatility of 4-(Cyclohexylamino)butanenitrile and its derivatives in synthetic organic chemistry (Kamal et al., 2007).

Catalysis in Chemical Synthesis

4,4′-(Butane-1,4-diyl)bis derivatives have been used as catalysts for promoting the synthesis of complex organic molecules like polyhydroquinoline derivatives. These catalysts are efficient, reusable, and facilitate reactions under solvent-free conditions, indicating their potential in green chemistry and sustainable synthesis approaches (Goli-Jolodar et al., 2016).

Biosynthesis of Bulk Chemicals

Compounds similar to 4-(Cyclohexylamino)butanenitrile have been studied in the biosynthesis of chemicals like 1,2,4-butanetriol from glucose. Such research is crucial for developing bio-based routes for producing important chemicals, reducing reliance on petroleum-based feedstocks, and enhancing sustainability in chemical manufacturing (Li et al., 2014).

Novel Synthetic Routes in Organic Chemistry

Derivatives of 4-(Cyclohexylamino)butanenitrile have been used to develop new synthetic routes for complex organic structures like cycloalkeno[1,2-d]furo[2,3-b]pyridines. These findings showcase the compound's role in expanding the toolbox of organic chemists, enabling the synthesis of novel and structurally complex molecules (Okuda et al., 2010).

properties

IUPAC Name

4-(cyclohexylamino)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTGYWXMTBKOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylamino)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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